molecular formula C13H13ClN2O2S B4536200 2-(2-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

2-(2-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Cat. No. B4536200
M. Wt: 296.77 g/mol
InChI Key: QLPMKKMVGXXOKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of cyclic reagents and various synthetic pathways to introduce specific functional groups or structural frameworks. For example, compounds with similar structures have been synthesized using bromine as a cyclic reagent to achieve high yields, demonstrating the feasibility of synthesizing complex molecules through strategic reaction sequences (Liu et al., 2008).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Crystallographic studies, for instance, provide detailed information about the arrangement of atoms within a molecule, which is vital for determining its chemical behavior and interactions. The study by Liu et al. (2008) on a similar compound reveals its effective herbicidal activity, underscoring the importance of molecular structure in determining biological activity.

Chemical Reactions and Properties

Chemical reactions and properties of such compounds are influenced by their functional groups and molecular structure. Bi-heterocyclic propanamides, for instance, have shown promising activity against enzymes like urease, indicating their potential as less cytotoxic agents (Abbasi et al., 2020). This highlights the compound's potential in developing new therapeutic agents.

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are essential for the practical application of any compound. While specific data on “2-(2-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide” might not be readily available, related research emphasizes the significance of crystallization and solubility in determining the compound's applicability in various domains.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are critical for harnessing a compound's utility. Studies on similar molecules show a range of activities, from herbicidal to anticancer effects, indicating the broad potential of such compounds in different fields (Chandrappa et al., 2009).

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-8-7-15-13(19-8)16-12(17)9(2)18-11-6-4-3-5-10(11)14/h3-7,9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPMKKMVGXXOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C(C)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 6
2-(2-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

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